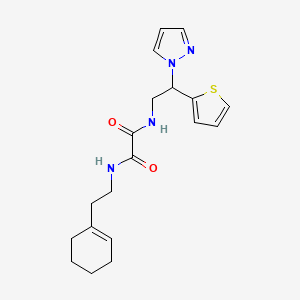

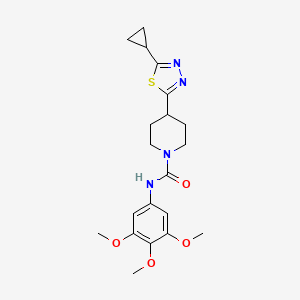

![molecular formula C8H12N4O4 B2501648 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide CAS No. 88206-98-8](/img/structure/B2501648.png)

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide

Vue d'ensemble

Description

Le 2-[(2S,5S)-5-(carbamoylméthyl)-3,6-dioxopipérazin-2-yl]acétamide est un composé dipeptidique cyclique utilisé comme unité structurale moléculaire. Il présente un large éventail d'activités biologiques, notamment l'induction de l'apoptose, l'inhibition de la prolifération cellulaire et la modulation des réponses immunitaires. Ce composé a montré un potentiel dans divers domaines en raison de ses propriétés antitumorales, antifongiques, antibactériennes, antivirales et immunomodulatrices .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-[(2S,5S)-5-(carbamoylméthyl)-3,6-dioxopipérazin-2-yl]acétamide implique généralement la cyclisation de dipeptides dans des conditions spécifiques. Les conditions réactionnelles comprennent souvent l'utilisation de groupes protecteurs pour garantir la formation sélective du produit souhaité. Les réactifs courants utilisés dans la synthèse comprennent les carbodiimides pour la formation de liaisons peptidiques et divers solvants pour faciliter la réaction .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des techniques de synthèse peptidique à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, utilisant souvent des synthétiseurs de peptides automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-[(2S,5S)-5-(carbamoylméthyl)-3,6-dioxopipérazin-2-yl]acétamide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure du composé, affectant sa réactivité et ses interactions avec d'autres molécules.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles sont soigneusement contrôlées pour obtenir les modifications souhaitées sans compromettre l'intégrité du composé .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des dérivés aminés.

Applications de recherche scientifique

Le 2-[(2S,5S)-5-(carbamoylméthyl)-3,6-dioxopipérazin-2-yl]acétamide a de nombreuses applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.

Biologie : Étudié pour son rôle dans la modulation des processus cellulaires tels que l'apoptose et les réponses immunitaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement du cancer en raison de ses propriétés antitumorales.

Industrie : Utilisé dans le développement de nouveaux matériaux et composés ayant des activités biologiques spécifiques.

Mécanisme d'action

Le mécanisme d'action du 2-[(2S,5S)-5-(carbamoylméthyl)-3,6-dioxopipérazin-2-yl]acétamide implique son interaction avec diverses cibles moléculaires et voies. Il peut induire l'apoptose en activant les caspases et d'autres protéines apoptotiques. De plus, il module les réponses immunitaires en interagissant avec les cytokines et les cellules immunitaires, conduisant à des effets antitumoraux et anti-inflammatoires renforcés .

Applications De Recherche Scientifique

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide has numerous scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its role in modulating cellular processes such as apoptosis and immune responses.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its anti-tumor properties.

Industry: Utilized in the development of new materials and compounds with specific biological activities.

Mécanisme D'action

The mechanism of action of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide involves its interaction with various molecular targets and pathways. It can induce apoptosis by activating caspases and other apoptotic proteins. Additionally, it modulates immune responses by interacting with cytokines and immune cells, leading to enhanced anti-tumor and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-[(2S,5S)-5-(aminométhyl)-3,6-dioxopipérazin-2-yl]acétamide

- 2-[(2S,5S)-5-(hydroxyméthyl)-3,6-dioxopipérazin-2-yl]acétamide

- 2-[(2S,5S)-5-(méthyl)-3,6-dioxopipérazin-2-yl]acétamide

Unicité

Le 2-[(2S,5S)-5-(carbamoylméthyl)-3,6-dioxopipérazin-2-yl]acétamide se distingue par sa combinaison unique d'activités biologiques, notamment ses effets antitumoraux et immunomodulateurs puissants. Sa capacité à induire l'apoptose et à moduler les réponses immunitaires en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-[(2S,5S)-5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHCRFVPPMTPGK-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88206-98-8 | |

| Record name | 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S,5S)-3,6-Dioxo-2,5-piperazinediacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXY77KXZ8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

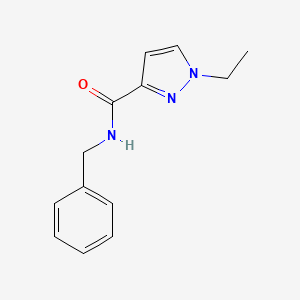

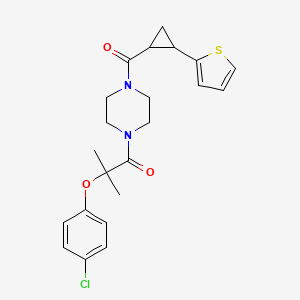

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)

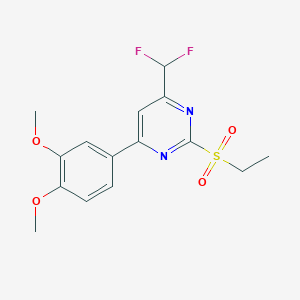

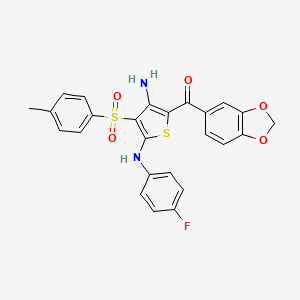

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2501571.png)

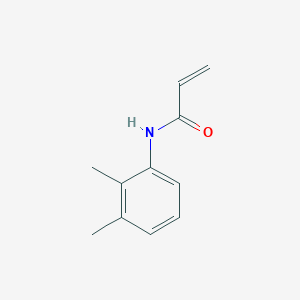

![8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501573.png)

![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

![N-(2-ethoxyphenyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2501578.png)

![6-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-nitropyrimidin-4-amine](/img/structure/B2501579.png)

![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)